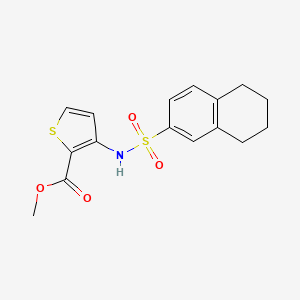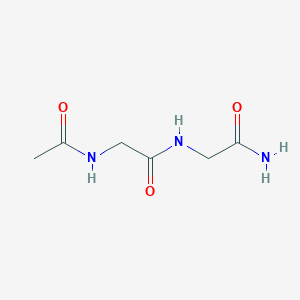
4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of maleimides. Maleimides are known for their reactivity and are often used in various chemical reactions and applications. The presence of the cyano and methoxy groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the reaction of maleic anhydride with methoxyamine to form 3-methoxymaleimide. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, resulting in the formation of this compound. The reaction conditions usually involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the modification of biomolecules, such as proteins, due to its reactivity with thiol groups.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its reactivity with nucleophiles, particularly thiol groups. This reactivity allows it to form covalent bonds with biomolecules, potentially altering their function. The cyano group can also participate in various chemical reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
2-Cyano-3-methylmaleimide: Similar structure but with a methyl group instead of a methoxy group.
3-Methoxymaleimide: Lacks the cyano group, making it less reactive in certain applications.
2-Cyano-3-phenylmaleimide: Contains a phenyl group, which can influence its reactivity and applications.
Uniqueness: 4-methoxy-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of both the cyano and methoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C6H4N2O3 |
|---|---|
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
4-methoxy-2,5-dioxopyrrole-3-carbonitrile |
InChI |
InChI=1S/C6H4N2O3/c1-11-4-3(2-7)5(9)8-6(4)10/h1H3,(H,8,9,10) |
InChI-Schlüssel |
XKTFDGGIKAYJEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)NC1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol](/img/structure/B8671147.png)




![2-Propanol, 1-chloro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B8671176.png)
